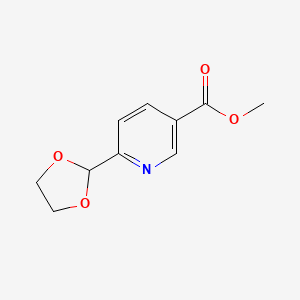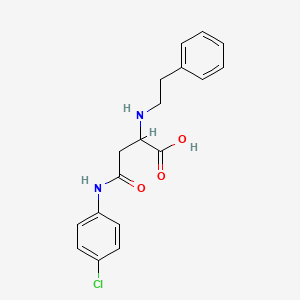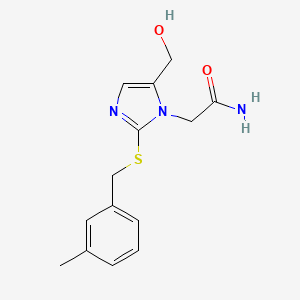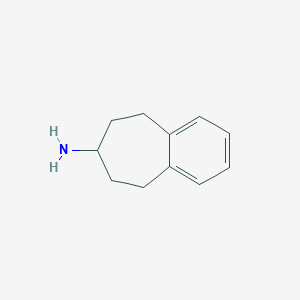
2-(Methylamino)butanenitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylamino)butanenitrile hydrochloride is a chemical compound with the CAS Number: 106588-24-3 . It has a molecular weight of 98.15 .
Molecular Structure Analysis
The molecular formula of this compound is C5H11ClN2 . The InChI code is 1S/C5H10N2/c1-3-5(4-6)7-2/h5,7H,3H2,1-2H3 .Physical And Chemical Properties Analysis
The boiling point of 2-(Methylamino)butanenitrile is 66/15 Torr .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
- Asymmetric Michael Addition : A study by Inokuma et al. (2006) on the thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides highlights the role of similar compounds in organic synthesis, showcasing the potential utility of 2-(Methylamino)butanenitrile hydrochloride in synthesizing optically active compounds with high enantioselectivity (Inokuma, T., Hoashi, Y., & Takemoto, Y., 2006).
Heterocyclic Compound Synthesis
- Preparation of Heterocyclic Derivatives : Behbehani et al. (2011) utilized 2-arylhydrazononitriles, which are structurally related to this compound, for the synthesis of new indole-containing heterocycles with promising antimicrobial activities. This demonstrates the compound's relevance in synthesizing biologically active heterocycles (Behbehani, H., Ibrahim, H. M., Makhseed, S., & Mahmoud, H., 2011).
Materials Science
- Polymerization Processes : Darabi et al. (2015) explored the nitroxide-mediated polymerization (NMP) of 2-(diethylamino)ethyl methacrylate (DEAEMA) in water, a process relevant to this compound in the context of polymer synthesis and functionalization of materials (Darabi, A., Rezaee Shirin-Abadi, A., Jessop, P., & Cunningham, M., 2015).
Biotechnology and Bioengineering
- Biological Production of Chemicals : Li et al. (2014) reported on the design and construction of a non-natural pathway for producing 1,2,4-butanetriol from glucose, a study indicating the potential of related compounds in biosynthetic pathways for the production of valuable chemicals from renewable resources (Li, X., Cai, Z., Li, Y., & Zhang, Y., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(methylamino)butanenitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-3-5(4-6)7-2;/h5,7H,3H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSHRXDCWMDDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Methylphenyl)amino]cyclopentan-1-ol](/img/structure/B2711707.png)
![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-4-fluoropiperidine-1-carboxylate](/img/structure/B2711708.png)



![(2E)-3-[(2-chlorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2711715.png)


![2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B2711720.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2711721.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide](/img/structure/B2711722.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2711725.png)
![Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2711726.png)